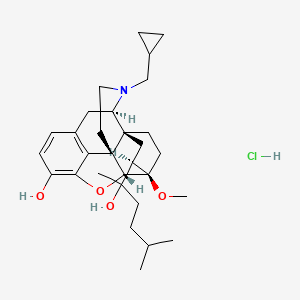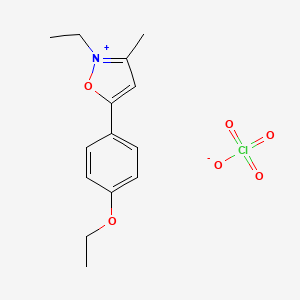
5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate is a chemical compound with a unique structure that includes an oxazolium ring substituted with ethyl, methyl, and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 4-ethoxybenzaldehyde with ethylamine and methylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the formation of the oxazolium ring.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolium derivatives.
Reduction: Reduction reactions can lead to the formation of oxazoline derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolium and oxazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate exerts its effects involves interactions with specific molecular targets. The oxazolium ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
- 5-(4-Chlorophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
- 5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
Uniqueness
5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Properties
CAS No. |
52063-37-3 |
|---|---|
Molecular Formula |
C14H18ClNO6 |
Molecular Weight |
331.75 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C14H18NO2.ClHO4/c1-4-15-11(3)10-14(17-15)12-6-8-13(9-7-12)16-5-2;2-1(3,4)5/h6-10H,4-5H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
AWBAJNSJLTYABH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C=C(O1)C2=CC=C(C=C2)OCC)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



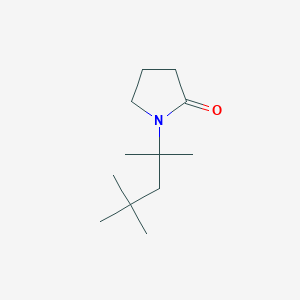
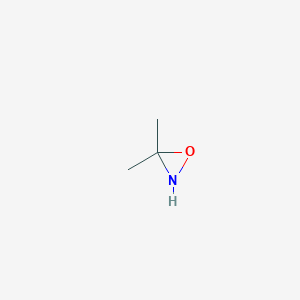



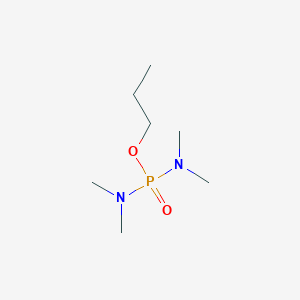
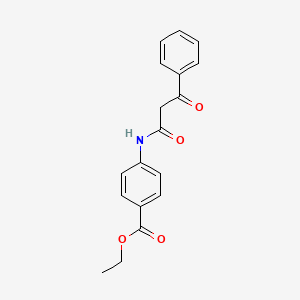
![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)

![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
